molecular formula C10H12Cl2 B14419682 Benzene, (dichloromethyl)-1,2,4-trimethyl- CAS No. 82884-59-1

Benzene, (dichloromethyl)-1,2,4-trimethyl-

Cat. No.: B14419682
CAS No.: 82884-59-1
M. Wt: 203.10 g/mol
InChI Key: QJRAJRIWEPDCDG-UHFFFAOYSA-N
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Description

Benzene, (dichloromethyl)-1,2,4-trimethyl- is an organic compound with the molecular formula C10H12Cl2 . It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and three methyl groups. This compound is also known by other names such as α,α-Dichlorotoluene and Benzal chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, (dichloromethyl)-1,2,4-trimethyl- can be synthesized through the chlorination of toluene. The reaction involves the substitution of hydrogen atoms in the methyl group of toluene with chlorine atoms. This process typically requires the presence of a catalyst such as iron or aluminum chloride and is carried out under controlled conditions to ensure selective chlorination .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The chlorination process is conducted in large reactors with precise control over temperature and pressure to maximize the production of the desired compound .

Comparison with Similar Compounds

Similar Compounds

  • Toluene, α,α-dichloro-
  • Benzal chloride
  • Benzyl dichloride
  • Benzylene chloride
  • Benzylidene chloride
  • Dichlorophenylmethane
  • α,α-Dichlorotoluene

Uniqueness

Benzene, (dichloromethyl)-1,2,4-trimethyl- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

82884-59-1

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

2-(dichloromethyl)-1,3,4-trimethylbenzene

InChI

InChI=1S/C10H12Cl2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h4-5,10H,1-3H3

InChI Key

QJRAJRIWEPDCDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)C(Cl)Cl)C

Origin of Product

United States

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